3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,5-dichloropyrimidin-4-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEYVYDAVBOFOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718182 |

Source

|

| Record name | 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937366-57-9 |

Source

|

| Record name | 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of indole and pyrimidine rings creates a privileged heterocyclic scaffold with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole, a key building block for the development of novel therapeutics. We detail a robust synthetic protocol via a Lewis acid-catalyzed electrophilic substitution and discuss modern alternative routes such as palladium-catalyzed cross-coupling reactions. Furthermore, this guide presents a systematic approach to the purification and rigorous structural characterization of the title compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The methodologies and insights presented herein are designed to equip researchers in drug discovery and organic synthesis with the practical and theoretical knowledge required to efficiently produce and validate this valuable chemical entity.

Introduction: The Strategic Importance of the Indole-Pyrimidine Scaffold

In the landscape of modern drug discovery, the indole and pyrimidine heterocycles stand out as "privileged structures." Their chemical versatility and ability to form key interactions with a multitude of biological targets have cemented their roles in a vast array of approved therapeutics. Indole derivatives are known to exhibit a wide range of biological activities, including anti-cancer and antimicrobial properties, often by acting as inhibitors of crucial enzymes like DNA gyrase[1][2]. Similarly, the pyrimidine ring is a cornerstone of many kinase inhibitors and other targeted therapies[3].

The strategic combination of these two scaffolds into a single molecule, such as this compound (CAS No: 937366-57-9)[4][5], creates a powerful platform for generating novel chemical libraries. The dichloropyrimidine moiety serves as a versatile chemical handle, allowing for subsequent selective functionalization at the C2 and C5 positions to explore structure-activity relationships (SAR) comprehensively. This guide provides a detailed technical framework for the synthesis and definitive characterization of this high-value intermediate.

Synthetic Strategies: Pathways to the Core Scaffold

The primary challenge in synthesizing the target molecule is the formation of a carbon-carbon bond between the electron-rich C3 position of the indole nucleus and the electron-deficient C4 position of the 2,5-dichloropyrimidine ring.

Method 1: Lewis Acid-Catalyzed Electrophilic Aromatic Substitution

This approach, analogous to a Friedel-Crafts reaction, is a direct and effective method for coupling the two heterocyclic systems. The reaction leverages a Lewis acid to enhance the electrophilicity of the pyrimidine ring, making it susceptible to nucleophilic attack by the indole.

Causality and Mechanistic Insight: 2,5-Dichloropyrimidine is inherently electron-deficient, but not typically electrophilic enough to react directly with indole. A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), coordinates to one of the pyrimidine's nitrogen atoms. This coordination withdraws electron density, significantly activating the pyrimidine ring for electrophilic attack. The indole, being an electron-rich heterocycle, preferentially attacks at the C3 position to maintain the aromaticity of the benzene portion of the molecule. The subsequent loss of a proton re-aromatizes the indole ring, yielding the final product.

Caption: Workflow for Lewis Acid-Catalyzed Synthesis.

Detailed Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (1.0 eq.).

-

Solvent and Reagents: Add a suitable dry solvent, such as 1,2-dimethoxyethane (DME). Stir the suspension at room temperature for 5 minutes. Add 2,5-dichloropyrimidine (1.0 eq.).

-

Indole Addition: Slowly add a solution of 1H-indole (1.0 eq.) in the same dry solvent to the reaction mixture.

-

Reaction: Heat the mixture to 80°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of vigorously stirred ice water. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Work-up: Stir the resulting slurry for 30 minutes. Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Purification: Dry the crude solid and purify by silica gel column chromatography to yield the final product.

This protocol is adapted from a similar synthesis of 3-(2-chloropyrimidin-4-yl)-1-methylindole[6].

Method 2: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful alternatives through palladium-catalyzed cross-coupling reactions, which often provide higher yields and greater functional group tolerance.

Causality and Mechanistic Insight: These reactions rely on a palladium catalyst to facilitate the formation of the C-C bond through a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination. The choice of coupling partners determines the specific reaction type.

-

Suzuki Coupling: This involves the reaction of an organoboron species (e.g., indole-3-boronic acid) with a halide (2,4,5-trichloropyrimidine) or vice-versa. The Suzuki-Miyaura reaction is widely used for constructing aryl-aryl bonds[7][8]. The use of specialized phosphine ligands is often crucial for achieving high catalytic activity[8].

-

Stille Coupling: This reaction couples an organohalide with an organostannane (e.g., 3-(tributylstannyl)-1H-indole). While highly effective, the toxicity of tin reagents is a significant drawback[9][10].

Caption: General Scheme for Palladium Cross-Coupling Routes.

Note on N-Protection: For many cross-coupling reactions, protecting the indole nitrogen with a group like phenylsulfonyl (SO₂Ph) or Boc is advantageous[11][12][13]. This prevents N-arylation side reactions and can improve the stability and solubility of intermediates. The protecting group is typically removed in a final step under basic or acidic conditions.

Purification and Purity Assessment

Rigorous purification and accurate purity determination are critical for ensuring the compound is suitable for subsequent use in drug development workflows.

| Parameter | Method | Typical Conditions | Rationale |

| Primary Purification | Silica Gel Column Chromatography | Stationary Phase: Silica Gel (200-300 mesh). Mobile Phase: Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%). | Separates the product from unreacted starting materials and non-polar byproducts based on polarity. |

| Purity Analysis | Reverse-Phase HPLC | Column: C18. Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA or Formic Acid. Detection: UV at 254 nm and 280 nm. | Provides a quantitative measure of purity (typically >95%). The retention time serves as a key identifier. |

Protocol: Analytical HPLC Method Development

-

Column: Use a standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Solvents: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

-

Gradient: Start with a linear gradient from 10% B to 95% B over 10 minutes.

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Monitor UV absorbance at 254 nm.

-

Sample Prep: Prepare a sample solution at ~1 mg/mL in a 1:1 mixture of Acetonitrile and Water.

-

Analysis: Inject 5-10 µL and analyze the resulting chromatogram for peak symmetry and purity. Adjust the gradient as needed to achieve optimal separation.

Structural Characterization: Confirming Identity

Unambiguous structural confirmation is achieved by combining data from several analytical techniques.

| Analysis | Instrument | Expected Results |

| Molecular Formula | - | C₁₂H₇Cl₂N₃ |

| Molecular Weight | - | Monoisotopic: 263.0017 Da[14]. Average: 264.11 g/mol [4]. |

| ¹H NMR | 400/500 MHz NMR | Indole Protons: Signals between δ 7.0-8.5 ppm. The NH proton will be a broad singlet (>10 ppm). Pyrimidine Proton: A sharp singlet for the C6-H around δ 8.5-9.0 ppm. |

| ¹³C NMR | 100/125 MHz NMR | Approximately 10-12 distinct signals in the aromatic region (δ 100-160 ppm), depending on symmetry and solvent. |

| HRMS | ESI-TOF or Orbitrap | [M+H]⁺: m/z calculated 264.0090, found within 5 ppm. Isotopic Pattern: Characteristic 9:6:1 ratio for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks due to the two chlorine atoms. |

| Melting Point | Mel-Temp Apparatus | A sharp melting point range, indicating high purity. |

Interpreting the Spectroscopic Data

-

¹H NMR Spectroscopy: The most downfield signals will correspond to the indole NH and the pyrimidine C6-H. The indole aromatic protons on the benzene ring will appear as a complex multiplet system between approximately 7.2 and 8.0 ppm, while the C2-H proton of the indole will be a distinct singlet or doublet further downfield[6][15].

-

¹³C NMR Spectroscopy: The spectrum will show distinct signals for the two heterocyclic rings. The carbons attached to chlorine (C2 and C5 of the pyrimidine) will have characteristic chemical shifts.

-

High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the elemental composition. The observed mass should match the calculated mass to within a few parts per million (ppm). Critically, the isotopic signature of two chlorine atoms provides a self-validating piece of evidence for the compound's identity[14].

Conclusion and Future Outlook

This guide outlines a reliable and well-documented pathway for the synthesis and characterization of this compound. The Lewis acid-catalyzed method provides a direct route, while modern palladium-catalyzed reactions offer valuable alternatives. The described characterization cascade, employing NMR, MS, and HPLC, ensures the production of a high-purity, structurally-verified compound.

As a versatile chemical intermediate, this compound is primed for elaboration into diverse libraries of novel compounds. Its two reactive chlorine sites allow for sequential and selective nucleophilic aromatic substitution reactions, enabling the rapid exploration of chemical space in the ongoing search for next-generation therapeutics.

References

-

Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. National Institutes of Health (NIH). [Link]

-

Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. ACS Publications. [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[16][17]-Fused Indole Heterocycles. National Institutes of Health (NIH). [Link]

-

Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles: pyrimidine as an easily removable C–H directing group. RSC Publishing. [Link]

-

Supporting information for an article on methylation of indoles and pyrroles. The Royal Society of Chemistry. [Link]

-

Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. American Chemical Society (ACS). [Link]

-

3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole. Lead Sciences. [Link]

-

This compound. PubChemLite. [Link]

-

A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. ACS Publications. [Link]

-

Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. National Institutes of Health (NIH). [Link]

-

Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]

-

Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Semantic Scholar. [Link]

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Preprints.org. [Link]

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [Link]

-

Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. ACS Publications. [Link]

-

Synthesis of indole containing pyrimidines. University of Richmond Scholarship Repository. [Link]

-

Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

-

The Mechanisms of the Stille Reaction. University of Windsor. [Link]

-

Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

-

NMR STUDIES OF INDOLE. HETEROCYCLES. [Link]

-

Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. YouTube. [Link]

-

A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. ResearchGate. [Link]

-

Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. PubMed. [Link]

-

Indole Mass Spectrum. National Institute of Standards and Technology (NIST). [Link]

-

3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole Suppliers. Chemsrc. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. National Institutes of Health (NIH). [Link]

-

Collected mass spectrometry data on monoterpene indole alkaloids from natural product chemistry research. ResearchGate. [Link]

-

Design, synthesis, molecular modeling, and antimicrobial potential of novel 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives as DNA gyrase inhibitors. PubMed. [Link]

-

Synthesis of Indoles through Palladium-Catalyzed Three-Component Reaction of Aryl Iodides, Alkynes, and Diaziridinone. PubMed. [Link]

-

Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. ACS Publications. [Link]

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. HPLC.UV. [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. arkat-usa. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, molecular modeling, and antimicrobial potential of novel 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS:937366-57-9 | C12H7Cl2N3 | this compound | Pharmalego [pharmalego.com]

- 5. King-Pharm Co., Ltd. [king-pharm.com]

- 6. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole - Lead Sciences [lead-sciences.com]

- 12. 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole [cymitquimica.com]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - this compound (C12H7Cl2N3) [pubchemlite.lcsb.uni.lu]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole . Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and offers field-proven insights into the significance of this indole-pyrimidine hybrid scaffold.

Introduction: The Convergence of Indole and Pyrimidine Scaffolds

The fusion of indole and pyrimidine moieties into a single molecular entity, such as this compound, represents a compelling strategy in modern medicinal chemistry. Both indole and pyrimidine are privileged structures, frequently found in a vast array of biologically active natural products and synthetic drugs.[1][2] The indole ring system is a cornerstone of numerous pharmaceuticals, including the anti-inflammatory drug indomethacin and the anticancer agent vincristine.[3] Similarly, the pyrimidine ring is a fundamental component of nucleobases and is present in many therapeutic agents, such as the anticancer drug 5-fluorouracil and the EGFR inhibitor osimertinib.[3][4]

The rationale behind hybridizing these two pharmacophores lies in the potential for synergistic or additive pharmacological effects, the ability to interact with multiple biological targets, and the opportunity to fine-tune physicochemical properties for improved drug-like characteristics.[4][5] This guide will delve into the specific attributes of this compound, a molecule that holds promise as a versatile building block for the discovery of novel therapeutics.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental chemical and physical properties of this compound is paramount for its application in research and development.

IUPAC Name and Structural Elucidation

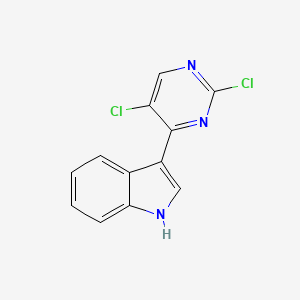

The formal IUPAC name for this compound is This compound . Its structure consists of an indole ring substituted at the C3 position with a 2,5-dichloropyrimidine ring linked at its C4 position.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Data Summary

While extensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be found in chemical supplier databases.

| Property | Value | Source |

| CAS Number | 937366-57-9 | [1] |

| Molecular Formula | C₁₂H₇Cl₂N₃ | [1] |

| Molecular Weight | 264.11 g/mol | [1] |

| Appearance | Powder/Solid | [3] |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C3=C(C=NC(=N3)Cl)Cl | [1] |

Synthesis and Reactivity: A Strategic Approach

The synthesis of this compound can be approached through established methodologies for the formation of carbon-carbon bonds between heterocyclic systems. The reactivity of the dichloropyrimidine moiety is central to these synthetic strategies.

Proposed Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

A highly plausible and efficient route for the synthesis of the title compound is a Suzuki cross-coupling reaction . This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in creating C-C bonds.[6]

The proposed reaction would involve the coupling of an indole-3-boronic acid with 2,4,5-trichloropyrimidine . The regioselectivity of the coupling is a critical consideration. In many cases, the C4 position of 2,4-dichloropyrimidines is more susceptible to nucleophilic attack and cross-coupling than the C2 position.[7][8]

Proposed Suzuki Coupling Workflow:

Caption: Proposed Suzuki coupling for the synthesis of the title compound.

Experimental Considerations:

-

Catalyst System: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a common choice for such transformations.[8]

-

Base and Solvent: The choice of base (e.g., sodium carbonate, cesium fluoride) and solvent system (e.g., dioxane/water, DMF) is crucial for reaction efficiency and may require optimization.[6]

-

Reaction Conditions: The reaction may be performed under thermal or microwave-assisted conditions to expedite the transformation.[8]

-

Purification: The crude product would likely require purification by column chromatography on silica gel to isolate the desired compound.

Reactivity Profile

The chemical reactivity of this compound is dictated by the electronic properties of its constituent rings.

-

Indole Moiety: The indole nitrogen can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. The indole ring itself can also participate in electrophilic substitution reactions, although the electron-withdrawing nature of the dichloropyrimidine substituent may deactivate the ring to some extent.

-

Dichloropyrimidine Moiety: The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr) . This allows for the sequential or simultaneous displacement of the chlorine atoms with various nucleophiles (e.g., amines, alcohols, thiols), providing a facile route for further diversification of the molecular scaffold. The relative reactivity of the C2 and C5 chlorine atoms would depend on the specific nucleophile and reaction conditions. Generally, the C2 position is more activated towards nucleophilic attack than the C5 position in a pyrimidine ring.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the indole and pyrimidine protons.

-

Indole Protons: A singlet for the N-H proton (typically downfield, >10 ppm), and a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the benzene ring and the C2 proton of the indole.

-

Pyrimidine Proton: A singlet in the aromatic region corresponding to the proton at the C6 position of the pyrimidine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to all carbon atoms in the molecule. The carbons attached to chlorine atoms will appear in the downfield region of the aromatic spectrum.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (264.11 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a characteristic N-H stretching vibration for the indole ring (around 3300-3400 cm⁻¹), as well as C-H and C=C stretching vibrations in the aromatic region.

Potential Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists due to the established biological activities of indole-pyrimidine hybrids.[1][5][12]

Anticancer Activity

A primary area of interest for indole-pyrimidine hybrids is oncology.[4][5] The well-known EGFR inhibitor, Osimertinib, features an indole-pyrimidine core structure and has been approved for the treatment of non-small-cell lung cancer.[3] The structural similarity of this compound to such compounds suggests its potential as a starting point for the development of new kinase inhibitors or other anticancer agents.[12] The dichloropyrimidine moiety offers convenient handles for the introduction of various side chains to modulate potency and selectivity against different cancer-related targets.

Anti-inflammatory and Other Therapeutic Areas

Compounds incorporating both indole and pyrimidine skeletons have also demonstrated anti-inflammatory activity.[13] The indole-pyrimidine scaffold can be modified to target key mediators of inflammation. Furthermore, the broad biological activity profile of indole derivatives suggests potential applications in areas such as antimicrobial, antiviral, and neuroprotective therapies.[14][15]

Potential Therapeutic Pathways:

Caption: Potential therapeutic applications of the title compound scaffold.

Conclusion and Future Directions

Future research should focus on the development and optimization of a robust synthetic protocol, full spectroscopic and physicochemical characterization, and a comprehensive evaluation of its biological activity across a range of therapeutic targets. Such efforts will undoubtedly unlock the full potential of this intriguing molecular architecture.

References

[14] Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link] [15] Synthesis and evaluation of biological activity of some novel indoles. (2024). [No valid URL provided] [9] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link] [10] Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC - PubMed Central. [Link] [1] A review on biological importance of pyrimidine contains indole derivatives. (2024). [No valid URL provided] [16] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link] [3] Design, Synthesis and Biological Evaluation of[10][14][15]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). MDPI. [Link] [11] Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. [Link] [17] Synthesis and Antiproliferative Activity of 1-(4-(1H-Indol-3-Yl)-6-(4-Methoxyphenyl)Pyrimidin-2-yl)Hydrazine and Its Pyrazolo Pyrimidine Derivatives. (2025). ResearchGate. [Link] [5] Indole-pyrimidine hybrids with anticancer therapeutic potential. (2026). PubMed. [Link] [18] Synthesis of indole containing pyrimidines. (2011). UR Scholarship Repository - University of Richmond. [Link] [19] Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (2017). PMC - NIH. [Link] [2] Recent advancements on biological activity of indole and their derivatives: A review. (2022). [No valid URL provided] [13] Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2021). PubMed Central - NIH. [Link] [4] An insight into the in vivo antitumor therapeutic potential of indole-(fused) pyri(mi)dine hybrids. (2025). Taylor & Francis Online. [Link] [7] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). [No valid URL provided] [20] One-pot Double Suzuki Couplings of Dichloropyrimidines. (2010). PMC - NIH. [Link] [6] Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.). [No valid URL provided] [12] Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties. (2017). PubMed. [Link] [8] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). MDPI. [Link]

Sources

- 1. A review on biological importance of pyrimidine contains indole derivatives [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Indole-pyrimidine hybrids with anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsisinternational.org [rsisinternational.org]

- 12. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 15. Synthesis and evaluation of biological activity of some novel indoles [wisdomlib.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. scholarship.richmond.edu [scholarship.richmond.edu]

- 19. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The fusion of indole and pyrimidine rings has created a class of heterocyclic compounds with significant therapeutic promise, particularly in oncology. This guide focuses on the 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole scaffold, a structure designed to leverage the biological activities of both parent moieties. While this specific dichlorinated scaffold is primarily documented as a synthetic intermediate, its structural alerts strongly suggest a role as a potent kinase inhibitor. This document synthesizes information from closely related analogues to provide a comprehensive overview of the anticipated biological activities, plausible synthetic routes, key structure-activity relationships (SAR), and detailed experimental protocols relevant to the evaluation of this compound class. The primary focus is on its potential as an anticancer agent acting through the inhibition of key cellular kinases.

The 3-(Pyrimidin-4-yl)-1H-indole Scaffold: A Privileged Framework in Medicinal Chemistry

The indole nucleus is a cornerstone in drug discovery, recognized for its ability to mimic peptide structures and interact with a wide array of biological targets.[1] Its presence in numerous approved drugs and clinical candidates underscores its versatility. Similarly, the pyrimidine ring is a critical pharmacophore found in the nucleobases of DNA and RNA, and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer and antimicrobial effects.[2]

The strategic combination of these two privileged scaffolds into a 3-(pyrimidin-4-yl)-1H-indole core creates a rigid, planar system well-suited for insertion into the ATP-binding pocket of protein kinases. The nitrogen atoms of the pyrimidine ring act as crucial hydrogen bond acceptors, anchoring the molecule to the kinase hinge region, a common mechanism for many potent kinase inhibitors. The indole moiety typically occupies a hydrophobic region within the active site, with its various positions offering vectors for substitution to enhance potency, selectivity, and pharmacokinetic properties. The specific this compound scaffold (CAS No. 937366-57-9) is a key structure for further chemical elaboration and biological investigation.[3]

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of the 3-(pyrimidin-4-yl)-1H-indole core is achievable through several established methods. A highly plausible and efficient route is a direct C-H arylation, specifically a Friedel-Crafts-type reaction, between an indole and a highly electrophilic polychloropyrimidine. Based on the successful synthesis of the analogous 3-(2-Chloropyrimidin-4-yl)-1-methylindole, a robust protocol for the title compound can be proposed.[4]

Proposed Synthesis of this compound

The key transformation involves the coupling of an N-protected or unprotected indole with 2,4,5-trichloropyrimidine. The chlorine at the 4-position is the most activated towards nucleophilic attack or Friedel-Crafts reaction, followed by the chlorine at the 2-position. The chlorine at the 5-position is the least reactive. Using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) facilitates the electrophilic attack of the pyrimidine ring onto the electron-rich C3 position of the indole.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The confluence of distinct heterocyclic scaffolds in a single molecular entity often portends novel pharmacological activities. The compound 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole presents such a case, integrating the biologically significant indole and pyrimidine cores. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from structurally related compounds to postulate a primary mechanism of action centered on kinase inhibition. We will dissect the pharmacophoric contributions of each moiety, propose a putative signaling pathway, and provide a comprehensive, technically-grounded framework for the experimental validation of these hypotheses. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar novel chemical entities.

Introduction: Deconstructing the Molecular Architecture

The structure of this compound is a compelling starting point for mechanistic speculation. It comprises two key pharmacophores:

-

The 1H-indole scaffold: A privileged structure in medicinal chemistry, the indole nucleus is a cornerstone of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its ability to form critical hydrogen bonds and engage in hydrophobic and π-stacking interactions makes it a versatile component of molecules targeting ATP-binding sites.[2]

-

The 2,5-dichloropyrimidine moiety: Pyrimidine derivatives are also well-established as kinase inhibitors.[3] The pyrimidine ring system can mimic the adenine base of ATP, enabling it to form hydrogen bonds with the hinge region of the kinase active site, a common feature of many kinase inhibitors.[4]

The direct linkage of the indole at the 4-position of the pyrimidine ring suggests a synergistic or additive effect of these two pharmacophores, likely directing the molecule towards the ATP-binding pocket of one or more protein kinases.

The Kinase Inhibition Hypothesis: Putative Targets and Rationale

Given the structural precedents, the most plausible overarching mechanism of action for this compound is the inhibition of protein kinases. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5]

Pharmacophore-Based Target Speculation

Derivatives of both indole and pyrimidine have been shown to inhibit a wide array of kinases, including but not limited to:

-

Tyrosine Kinases (TKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[6]

-

Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Polo-like Kinases (PLKs).[3][7]

The specific substitution pattern of this compound, particularly the dichloro-substitution on the pyrimidine ring, will be critical in determining its selectivity profile across the kinome.

A Proposed Signaling Pathway: Targeting Pro-Survival Pathways

A logical starting point for investigation is the potential of this compound to inhibit kinases that are central to cell proliferation and survival pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Unbiased Target Identification Approaches

If the initial kinase screen does not yield clear hits, or to identify potential off-target effects, unbiased approaches can be employed.

Experimental Protocol: Chemical Proteomics (Affinity-Based Pull-Down)

-

Objective: To identify the direct binding partners of the compound in a complex biological sample. [8]2. Methodology:

-

Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). [9] * Immobilize the biotinylated compound on streptavidin beads.

-

Incubate the beads with a cell lysate.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins by mass spectrometry.

-

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the pull-down with the compound compared to a control.

-

Interpretation: The identified proteins are potential direct targets of the compound and can be further validated using the methods described above.

Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action centered on kinase inhibition. The indole and dichloropyrimidine moieties are well-established pharmacophores that can effectively target the ATP-binding site of a wide range of kinases. The proposed experimental workflow, from broad-spectrum screening to cellular target validation and unbiased chemical proteomics, provides a robust framework for elucidating the precise molecular target(s) and mechanism of action of this novel compound.

Future studies should focus on structure-activity relationship (SAR) analysis to optimize the potency and selectivity of this scaffold, as well as in vivo studies in relevant disease models to assess its therapeutic potential. The insights gained from a thorough mechanistic investigation will be invaluable for the future development of this and related compounds as potential therapeutic agents.

References

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. Available at: [Link]

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Bentham Science. Available at: [Link]

-

Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (2008). ACS Publications. Available at: [Link]

-

Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2020). NIH. Available at: [Link]

-

3D-QSAR and Pharmacophore modeling of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (2018). ResearchGate. Available at: [Link]

-

Identification of novel drug targets and small molecule discovery for MRSA infections. (2023). Nature. Available at: [Link]

-

Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (2014). PubMed Central. Available at: [Link]

-

Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2023). Preprints.org. Available at: [Link]

-

Development of Pharmacophore Model for Indeno[1,2-b]indoles as Human Protein Kinase CK2 Inhibitors and Database Mining. (2014). MDPI. Available at: [Link]

-

Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. (2002). ACS Publications. Available at: [Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. Available at: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Available at: [Link]

-

A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. Available at: [Link]

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2017). PubMed. Available at: [Link]

-

Structural insights of JAK2 inhibitors: pharmacophore modeling and ligand-based 3D-QSAR studies of pyrido-indole derivatives. (2014). PubMed. Available at: [Link]

-

Small Molecule Drug Target Identification and Validation. (n.d.). Biotec-park. Available at: [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Available at: [Link]

-

Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. (2020). PubMed. Available at: [Link]

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Biorxiv. Available at: [Link]

-

Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. (2022). MDPI. Available at: [Link]

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). PubMed Central. Available at: [Link]

Sources

- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]

A Technical Guide to the Spectroscopic Characterization of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Introduction

In the landscape of modern medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole (CAS 937366-57-9) represents a key scaffold, integrating the pharmacologically significant indole nucleus with a reactive dichloropyrimidine moiety.[1][2] This combination makes it a valuable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides an in-depth analysis of the expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for this compound. Due to the limited availability of public experimental spectra, this document leverages data from close structural analogs and foundational spectroscopic principles to present a robust, predictive characterization.

The core structure consists of an indole ring substituted at the 3-position with a 2,5-dichloropyrimidine ring. The molecular formula is C₁₂H₇Cl₂N₃, with a molecular weight of 264.11 g/mol .[1] Understanding its spectral signature is crucial for reaction monitoring, quality control, and the rational design of subsequent synthetic transformations.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS) Analysis

The mass spectrum provides critical information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable analysis method.

1.1. Molecular Ion Peak ([M+H]⁺): The molecular weight of the compound is 264.11. The presence of two chlorine atoms results in a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion peak will appear as a cluster of peaks:

-

[M]⁺ (containing two ³⁵Cl): m/z 263

-

[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl): m/z 265

-

[M+4]⁺ (containing two ³⁷Cl): m/z 267

The expected intensity ratio for a molecule with two chlorine atoms is approximately 9:6:1. In positive-ion ESI-MS, the protonated molecule [M+H]⁺ will be observed, so this isotopic pattern will be centered at m/z 264, 266, and 268.

1.2. Predicted Fragmentation Pathway: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal fragmentation patterns characteristic of both the indole and dichloropyrimidine rings.

Caption: Predicted ESI-MS Fragmentation Pathway.

-

Loss of Chlorine: A common fragmentation for chlorinated compounds is the loss of a chlorine radical or hydrogen chloride. This would result in ions at m/z 229/231 (loss of Cl•) or m/z 228/230 (loss of HCl).

-

Cleavage of the C3-C4' Bond: Scission of the bond linking the two heterocyclic systems is a probable event, leading to fragments corresponding to each ring system. This could produce an ion at m/z 116, corresponding to the 1H-indol-3-yl cation, a well-known fragment in indole mass spectrometry.[3]

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 264/266/268 | Protonated molecular ion with Cl₂ isotope pattern |

| [M+H-Cl]⁺ | 229/231 | Loss of a chlorine radical |

| [M+H-HCl]⁺ | 228/230 | Loss of hydrogen chloride |

| [C₈H₆N]⁺ | 116 | Indole fragment |

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. The predicted spectrum for this compound in a solvent like DMSO-d₆ is discussed below. The assignments are based on the analysis of structurally similar compounds, such as 3-(2-chloropyrimidin-4-yl)-1-methylindole and 3-(2,5-dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole.[3][4]

2.1. Predicted Chemical Shifts and Coupling Constants:

-

Indole N1-H: This proton is expected to appear as a broad singlet far downfield, typically in the range of δ 11.5-12.5 ppm . Its chemical shift is sensitive to solvent and concentration.

-

Pyrimidine C6'-H: This is the sole proton on the pyrimidine ring. It is expected to be a sharp singlet in the range of δ 8.7-9.0 ppm . The electron-withdrawing nature of the two chlorine atoms and the nitrogen atoms in the ring strongly deshields this proton.

-

Indole C2-H: This proton is adjacent to the indole nitrogen and is typically a doublet or a singlet depending on coupling to the N-H proton. It is expected around δ 8.3-8.6 ppm .

-

Indole C4-H and C7-H: These protons are on the benzene portion of the indole ring. C4-H is ortho to the ring junction and C7-H is ortho to the indole nitrogen. They are expected to appear as doublets or multiplets in the range of δ 7.5-8.2 ppm .

-

Indole C5-H and C6-H: These protons are in the middle of the benzene ring and are expected to be shielded relative to C4-H and C7-H. They will likely appear as multiplets or triplets in the range of δ 7.1-7.4 ppm .

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | 11.5 - 12.5 | br s | - |

| C6'-H | 8.7 - 9.0 | s | - |

| C2-H | 8.3 - 8.6 | d | ~2.5-3.0 |

| C4-H | 7.8 - 8.2 | d | ~7.5-8.5 |

| C7-H | 7.5 - 7.8 | d | ~7.5-8.5 |

| C5-H / C6-H | 7.1 - 7.4 | m | - |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

3.1. Predicted Chemical Shifts:

-

Pyrimidine Carbons (C2', C4', C5'): The carbons of the dichloropyrimidine ring will be significantly influenced by the attached chlorines and nitrogens. Carbons bonded to chlorine (C2' and C5') will appear in the range of δ 150-165 ppm . The carbon linking the two rings (C4') will also be in a similar downfield region.

-

Indole Carbons:

-

C3: This carbon is substituted and will likely be found around δ 110-115 ppm .

-

C2: This carbon, adjacent to the nitrogen, is expected in the region of δ 125-130 ppm .

-

C3a and C7a: The bridgehead carbons will be in the aromatic region, with C7a typically further downfield (~δ 136 ppm ) than C3a (~δ 128 ppm ).

-

C4, C5, C6, C7: These aromatic carbons will appear in the typical range of δ 112-125 ppm .

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2', C4', C5' | 150 - 165 |

| C7a | ~136 |

| C3a | ~128 |

| C2 | 125 - 130 |

| C4, C5, C6, C7 | 112 - 125 |

| C3 | 110 - 115 |

Experimental Protocols

4.1. NMR Spectroscopy: A sample of ~5-10 mg of this compound would be dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse programs would be used.

4.2. Mass Spectrometry: A dilute solution of the compound in methanol or acetonitrile would be infused into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for accurate mass measurement. MS/MS analysis would be performed by selecting the [M+H]⁺ ion in the first mass analyzer and inducing fragmentation via collision-induced dissociation (CID).

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of mass spectrometry and NMR spectroscopy. The predicted data in this guide, based on sound chemical principles and analysis of related structures, provides a detailed roadmap for researchers working with this important chemical entity. The distinct isotopic signature from the two chlorine atoms in the mass spectrum, coupled with the characteristic chemical shifts of the indole and pyrimidine protons in the ¹H NMR spectrum, offers a robust and self-validating system for confirming its identity and purity.

References

-

(No author). (n.d.). 937366-57-9 this compound. ChemSigma. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. PubChem. Retrieved January 19, 2026, from [Link]

- Ibrahim, M. M., Al-Refai, M., Ali, B. F., Geyer, A., Harms, K., & Marsch, M. (2019). 3-(2,5-Dichlorothiophen-3-yl)-5-(2,4-dimethoxyphenyl)-1-methyl-4,5-dihydro-1H-pyrazole.

- Li, Y., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 191, 112154.

-

(No author). (n.d.). 3 2 5 Dichloropyrimidin4 Yl 1H Indole API Intermediate. IndiaMART. Retrieved January 19, 2026, from [Link]

Sources

Solubility and stability of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole in DMSO

An In-Depth Technical Guide to the Solubility and Stability of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole in Dimethyl Sulfoxide (DMSO)

Introduction

In the landscape of modern drug discovery, particularly in kinase inhibition programs, heterocyclic scaffolds such as this compound are of significant interest. Dimethyl sulfoxide (DMSO) is the near-universal solvent for the storage and handling of compound libraries used in high-throughput screening (HTS) and downstream biological assays due to its exceptional solvating power for a wide range of organic molecules.[1][2][3] However, the physical and chemical integrity of a compound in its DMSO stock solution is a critical parameter that underpins the reliability and reproducibility of all subsequent experimental data. Assuming a compound is fully dissolved and stable can lead to significant errors in concentration-response curves, false negatives, and a misinterpretation of structure-activity relationships (SAR).

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to methodically evaluate the solubility and stability of this compound in DMSO. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols described are self-validating systems. This document serves as a standard operating procedure for characterizing this specific molecule and as a template for evaluating other novel chemical entities.

Compound Profile: this compound

| Property | Value | Source |

| CAS Number | 937366-57-9 | [4][5] |

| Molecular Formula | C₁₂H₇Cl₂N₃ | [4][5][6] |

| Molecular Weight | 264.11 g/mol | [4] |

| Monoisotopic Mass | 263.0017 Da | [6] |

| Predicted XlogP | 3.6 | [6] |

Part 1: Solubility Assessment in DMSO

Solubility in DMSO is not an absolute value; it is defined by the method of its determination. The two most relevant forms are kinetic and thermodynamic solubility. For HTS, kinetic solubility is often the more practical measure, as compounds are typically dissolved quickly to a high concentration (e.g., 10-20 mM) and then immediately diluted. Thermodynamic solubility represents the true equilibrium state and is critical for ensuring that a stock solution will not precipitate over time.[1][7]

Kinetic Solubility Determination by Turbidimetry

This method rapidly assesses the concentration at which a compound begins to precipitate from a DMSO stock upon dilution into an aqueous buffer, mimicking the initial step of most biological assays.

Rationale: The choice of a high-throughput turbidimetric or light-scattering method is based on its speed and direct relevance to the preparation of assay plates. It identifies the "practical" solubility limit under assay-like conditions.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% anhydrous DMSO. Vortex and sonicate for 10 minutes to ensure complete dissolution. Visually inspect for any particulates against a light source.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 20 mM down to 0.1 mM).

-

Aqueous Dilution: In a separate clear-bottomed 96-well assay plate, add an appropriate aqueous buffer (e.g., PBS, pH 7.4). Transfer a small, fixed volume of each DMSO concentration from the stock plate to the assay plate, ensuring the final DMSO concentration is consistent and low (typically ≤1%).

-

Incubation & Measurement: Allow the plate to equilibrate for 1-2 hours at room temperature, protected from light. Measure the turbidity of each well using a plate reader capable of nephelometry or light scattering at a wavelength such as 620 nm.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Thermodynamic Solubility Determination by HPLC-UV

This "gold standard" shake-flask method determines the true equilibrium solubility of the compound, which is essential for preparing stable, long-term stock solutions.[1]

Rationale: By allowing the system to reach equilibrium over an extended period (24-48 hours), this method ensures that the measured concentration represents the maximum amount of compound that can be stably dissolved under the specified conditions. HPLC-UV provides a robust and quantitative endpoint.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of anhydrous DMSO in a glass vial. The amount should be enough to ensure that undissolved solid remains, creating a saturated solution.

-

Equilibration: Seal the vial tightly and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended time is crucial for reaching thermodynamic equilibrium.

-

Sample Clarification: After equilibration, allow the vial to stand undisturbed for at least 1 hour for solids to settle. Carefully remove the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter to remove all undissolved particulates. This step is critical to avoid artificially high results.

-

Quantification: Prepare a series of known standards of the compound in DMSO. Analyze both the filtered supernatant and the standards by a validated HPLC-UV method. The concentration of the supernatant is determined by comparing its peak area to the standard curve. This value represents the thermodynamic solubility.

Visualization: Solubility Assessment Workflow

Caption: Workflow for kinetic and thermodynamic solubility assays.

Part 2: Stability Assessment in DMSO

Compound stability in DMSO is paramount for the integrity of screening libraries.[8] Degradation can occur due to reactions with residual water, DMSO itself (rarely, at high temperatures), or light, and can be exacerbated by repeated freeze-thaw cycles.[7] A systematic stability study is essential.

Rationale: The goal is to simulate real-world library storage and handling conditions. By analyzing the compound's purity over time at different temperatures and after stress events (freeze-thaw), we can establish reliable storage protocols and shelf-life. LC-MS is the preferred analytical method as it can simultaneously quantify the parent compound and help identify potential degradation products.

Long-Term and Freeze-Thaw Stability Protocol

Experimental Protocol:

-

Stock Solution Preparation: Prepare an accurately weighed stock solution of this compound in anhydrous DMSO at a concentration well below its thermodynamic solubility limit (e.g., 10 mM).

-

Time-Zero Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to an appropriate concentration for analysis, and analyze by LC-MS to determine the initial purity (as 100% area under the curve for the parent peak) and identify the parent mass.

-

Aliquoting and Storage: Distribute the remaining stock solution into multiple small, tightly sealed glass vials to create distinct aliquots for each time point and condition. This avoids contaminating the main stock.

-

Storage Conditions:

-

Long-Term: Store sets of aliquots at room temperature (25°C), 4°C, and -20°C.

-

Freeze-Thaw: Subject a separate set of aliquots to a series of freeze-thaw cycles. A typical cycle involves freezing at -20°C for at least 12 hours, followed by thawing to room temperature for 1-2 hours. Repeat for 3-5 cycles.

-

-

Time-Point Analysis: At predetermined intervals (e.g., 24h, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition. Analyze by the same LC-MS method used for the T=0 analysis.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A compound is generally considered stable if >90-95% of the parent peak area remains. Note the appearance of any new peaks, which may indicate degradation products.

Data Presentation: Stability Assessment Summary

| Condition | Time Point | % Parent Compound Remaining | Observations (New Peaks m/z) |

| Room Temp (25°C) | T=0 | 100% | None |

| 1 Week | |||

| 1 Month | |||

| Refrigerated (4°C) | T=0 | 100% | None |

| 1 Month | |||

| 3 Months | |||

| Frozen (-20°C) | T=0 | 100% | None |

| 1 Month | |||

| 3 Months | |||

| Freeze-Thaw | T=0 | 100% | None |

| 3 Cycles | |||

| 5 Cycles |

Visualization: Stability Study Design

Caption: Experimental design for a multi-condition stability study.

Best Practices for Handling and Storage

Based on extensive experience in compound management, the following practices are critical for ensuring the integrity of this compound stock solutions.[1][7][9][10]

-

Use High-Purity Anhydrous DMSO: DMSO is highly hygroscopic; absorbed water can promote hydrolysis of sensitive compounds.[10][11] Use sealed, small-volume bottles of anhydrous DMSO and store them in a desiccator.

-

Store Dry When Possible: For long-term archival, storing the compound as a dry powder at -20°C under an inert atmosphere is the most stable format.[7]

-

Aliquot Stock Solutions: To prevent contamination and repeated freeze-thaw cycles of the primary stock, create smaller, single-use aliquots.[9]

-

Tightly Seal Containers: Use vials with high-quality, tight-fitting caps (e.g., Teflon-lined screw caps) to prevent moisture absorption and solvent evaporation.

-

Recommended Storage: Based on general principles, initial storage of DMSO solutions should be at -20°C, protected from light, until specific stability data for this compound dictates otherwise.[9] Several freeze-thaw cycles are generally acceptable for many small molecules but should be formally tested.[9]

Conclusion

A rigorous, empirical evaluation of the solubility and stability of this compound in DMSO is not a perfunctory task; it is a foundational requirement for generating high-quality, reliable data in any drug discovery program. By implementing the detailed kinetic, thermodynamic, and stability protocols outlined in this guide, researchers can establish a validated handling and storage procedure for this compound. This ensures that the concentrations used in biological assays are accurate and that the observed activity is attributable to the parent molecule, thereby safeguarding the integrity of the entire research endeavor.

References

-

Cheng, Y., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Available at: [Link]

-

Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

-

Quora. (2018). What is the best way of storing a DMSO in a research lab?. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. BenchChem.

-

Popova, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available at: [Link]

-

Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

-

ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. Available at: [Link]

-

PubChem. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. Available at: [Link]

-

PubChemLite. This compound. Available at: [Link]

-

ResearchGate. DMSO solubility and bioscreening. Available at: [Link]

- Lead Sciences. 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole.

-

Kozma, E., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS:937366-57-9 | C12H7Cl2N3 | this compound | Pharmalego [pharmalego.com]

- 5. This compound [937366-57-9] | King-Pharm [king-pharm.com]

- 6. PubChemLite - this compound (C12H7Cl2N3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Abstract

The hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry, aimed at creating novel therapeutics with enhanced potency, selectivity, and improved pharmacological profiles. The molecule 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole is a prototypical example of such a strategy, merging the biologically significant indole and pyrimidine scaffolds. Indole derivatives are integral to a wide array of clinically successful drugs, renowned for their ability to target multiple hallmarks of cancer such as uncontrolled proliferation and apoptotic evasion.[1] Similarly, the pyrimidine ring is a privileged structure in drug discovery, frequently acting as a bioisostere for the adenine base of ATP, thereby enabling potent inhibition of protein kinases.[2][3][4] This guide synthesizes the current understanding of indole-pyrimidine hybrids to postulate and explore the most probable therapeutic targets for this compound. We will delve into the structural rationale for target selection, propose detailed experimental workflows for target validation, and discuss the translational potential of this compound in oncology and inflammatory diseases.

Introduction: The Rationale of Pharmacophore Hybridization

The therapeutic potential of hybrid molecules often surpasses that of their individual components, as they can modulate multiple biological targets simultaneously.[5][6] This multi-targeted approach is particularly advantageous in complex diseases like cancer, where pathway redundancy and emergent resistance mechanisms often limit the efficacy of single-target agents.[7]

-

The Indole Moiety: The indole scaffold is a versatile pharmacophore found in numerous natural products and synthetic drugs.[8][9] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions allow it to bind to a diverse range of protein targets, including protein kinases, histone deacetylases, and DNA topoisomerases.[10] To date, 30 ATP-competitive kinase inhibitors approved for clinical use feature an indole, azaindole, or oxindole scaffold.[11][12]

-

The Pyrimidine Moiety: The pyrimidine ring is a fundamental building block of DNA and RNA, making its derivatives attractive scaffolds for designing agents that interfere with cellular processes.[13] Aminopyrimidines, in particular, are prevalent in kinase inhibitors because they mimic the adenine portion of ATP, enabling them to bind effectively within the ATP-binding pocket of kinases.[2] The amino group acts as a crucial hydrogen bond donor, anchoring the inhibitor to the kinase hinge region.[13]

The conjunction of these two scaffolds in This compound suggests a strong predisposition for kinase inhibition. The dichloropyrimidine group, in particular, provides reactive sites for covalent modification or specific interactions within a kinase active site, potentially enhancing potency and selectivity.

Postulated Therapeutic Target Class: Protein Kinases

Given the structural alerts from both the indole and pyrimidine moieties, the primary and most logical therapeutic target class for this compound is the protein kinase family. Kinases play pivotal roles in cell signaling, and their dysregulation is a common driver of many human diseases, especially cancer.[11][12] The indole-pyrimidine hybrid structure is well-suited to function as an ATP-competitive inhibitor.

Logical Flow for Target Identification and Validation

The following diagram outlines a systematic approach to identify and validate the specific kinase targets of our lead compound.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Rationale: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR-2 signaling axis. Several multi-kinase inhibitors that target both EGFR and VEGFR have shown clinical promise. [14]The indole-pyrimidine scaffold has been successfully employed to create dual inhibitors of these angiokinases. [14][15][16]

Janus Kinases (JAK) and Ataxia Telangiectasia and Rad3-Related (ATR) Kinase

Rationale: The JAK-STAT pathway is central to cytokine signaling and is often dysregulated in hematological malignancies and inflammatory diseases. Fedratinib, a JAK2-selective inhibitor, features a pyrimidine core. [2]Furthermore, compounds with a substituted pyrimidine linked to an indole, such as AZ20, have been identified as potent and selective inhibitors of the ATR protein kinase, a key regulator of the DNA damage response. [17]This suggests our compound could have activity against kinases involved in both cell signaling and DNA repair.

Experimental Protocols for Target Validation

To rigorously test these hypotheses, a series of well-defined experiments are required. The following protocols provide a self-validating system for assessing the compound's activity.

Protocol 4.1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases (e.g., EGFR, VEGFR-2, JAK2, ATR).

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the purified kinase, providing a quantitative measure of potency. It is the foundational step for confirming a direct interaction.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate, starting from 100 µM.

-

Prepare kinase buffer, recombinant kinase enzyme, substrate (e.g., a specific peptide), and ATP solution.

-

-

Assay Procedure (Example using ADP-Glo™ Kinase Assay):

-

Add 2.5 µL of kinase/substrate solution to each well of the assay plate.

-

Add 2.5 µL of the compound dilution or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate at room temperature for 60 minutes.

-

Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 4.2: Cellular Target Engagement via Western Blot

Objective: To confirm that the compound inhibits the phosphorylation of a kinase's direct downstream substrate in a cellular context.

Causality: This experiment bridges the gap between biochemical potency and cellular activity. Observing a dose-dependent decrease in substrate phosphorylation provides strong evidence that the compound is engaging and inhibiting its intended target within the complex cellular environment.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HCC827 for EGFR, HUVECs for VEGFR-2) to 70-80% confluency.

-

Starve the cells of serum for 4-6 hours to reduce basal signaling.

-

Pre-treat cells with increasing concentrations of the test compound for 2 hours.

-

-

Ligand Stimulation:

-

Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes; 50 ng/mL VEGF for 10 minutes) to activate the target kinase.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against the phosphorylated substrate (e.g., p-EGFR Y1068, p-ERK T202/Y204) and the total protein as a loading control.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Densitometry:

-

Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

-

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Hypothesized Kinase Inhibition Profile

| Kinase Target | Biochemical IC50 (nM) | Cellular p-Substrate IC50 (nM) | Relevant Cancer Type(s) |

| EGFR | Predicted: < 50 | Predicted: < 200 | NSCLC, Colorectal, Head & Neck |

| VEGFR-2 | Predicted: < 100 | Predicted: < 500 | Renal, Liver, Thyroid |

| JAK2 | Predicted: < 250 | Predicted: < 1000 | Myelofibrosis, Polycythemia Vera |

| ATR | Predicted: < 50 | Predicted: < 150 | Cancers with DNA repair defects |

| PI3Kα | Predicted: > 1000 | Predicted: > 5000 | (Example of a counter-screen target) |

Note: Values are hypothetical and must be determined experimentally.

Conclusion and Future Directions